Distinct Binding Site Location: Lipid-Facing Interface vs. Pore Cavity
UK-59811 HCl binds at the outer, lipid-facing surface of the pore, at the interface between two CaVAb subunits, a site distinct from the central cavity pore block observed for Br-verapamil . This lipid-facing binding mode is shared by other dihydropyridines like amlodipine and nimodipine but is directly contrasted with phenylalkylamine binding [1].
| Evidence Dimension | Binding site location |
|---|---|
| Target Compound Data | Lipid-facing interface between two CaVAb subunits |
| Comparator Or Baseline | Br-verapamil: Central cavity on intracellular side of selectivity filter |
| Quantified Difference | Spatially distinct binding sites; UK-59811 does not occlude pore |
| Conditions | X-ray crystallography of CaVAb complexes |
Why This Matters
Procurement of UK-59811 HCl is essential for experiments requiring allosteric modulation without direct pore occlusion, enabling studies of voltage-sensor coupling and lipid bilayer interactions.
- [1] Tang, L., Gamal El-Din, T. M., Swanson, T. M., Pryde, D. C., Scheuer, T., Zheng, N., & Catterall, W. A. (2017). Figure 2 and Figure 4. Nature, PMC5161592. View Source
